![molecular formula C21H22ClN3O3 B2366376 5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 810629-01-7](/img/structure/B2366376.png)
5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
A novel class of quinoline derivatives was synthesized from 5-chloro-2-phenyl-1H-indole-3-amine and 2-thioxo-1,2-dihydroquinoline-3-carbaldehyde as starting materials . The disappearance of the (C≡N) absorption band in IR spectra, disappearance of triplet–quartet pattern characteristic for ethyl protons in 1H NMR spectra, and disappearance of ethyl carbons signals in 13C NMR spectra confirmed the formation of the desired cyclic structures .Molecular Structure Analysis
The molecular structure of this compound is derived from the quinoline nucleus. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The one pot multi-component synthesis of pyrimido[4,5-b]quinolones by the reaction of aldehyde with dimedone and 6-amino-1,3-dimethyluracil is an important method for the preparation of these compounds .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 350–355 °C . The IR spectrum shows absorption bands at 3281, 3224, and 3094 cm−1 .Scientific Research Applications
Quorum Sensing Inhibitors
The compound has been studied for its potential as a quorum sensing inhibitor . Quorum sensing is a communication system in bacteria that allows them to collectively modify their behavior in a cell-density-dependent manner . This compound could potentially be used to combat bacterial pathogens without the use of antibiotics .
Antibiofilm and Antivirulence Agents
This compound has shown promising results in preventing biofilm formation and inhibiting virulence . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces. This compound could potentially be used to combat biofilm-related infections .
Antitumor Activity
The compound has demonstrated significant broad-spectrum antitumor activity against several tested sub-panel tumor cell lines . This suggests potential applications in the development of new chemotherapeutic agents .
Antimicrobial Agents
Pyrimidine derivatives, such as this compound, have shown biological activities such as antimicrobial properties . This suggests potential applications in the development of new antimicrobial agents .
Antiviral Agents
Pyrimidine derivatives have also shown antiviral properties . This suggests potential applications in the development of new antiviral agents .
Anti-inflammatory Agents
Pyrimidine derivatives have demonstrated anti-inflammatory properties . This suggests potential applications in the development of new anti-inflammatory agents .
Mechanism of Action
Target of Action
Many antitumor agents, including some pyrimidoquinoline derivatives, are known to interact with dna .
Mode of Action
It’s suggested that the compound might function by interacting with dna, a common mechanism for many antitumor agents .
Result of Action
The compound has been tested for in vitro antitumor activity against the human breast carcinoma (MCF-7) cell line .
properties
IUPAC Name |
5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(22)8-6-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYKAFVQYLGAMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

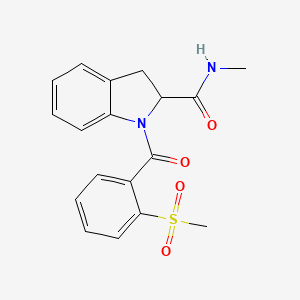
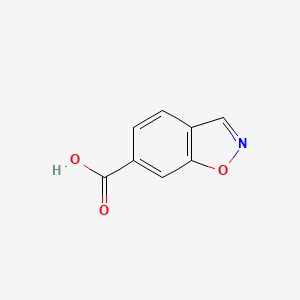

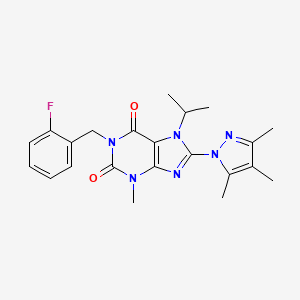
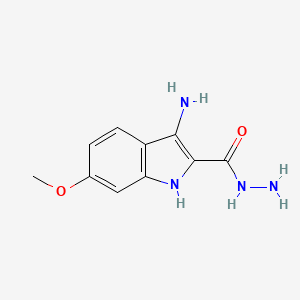
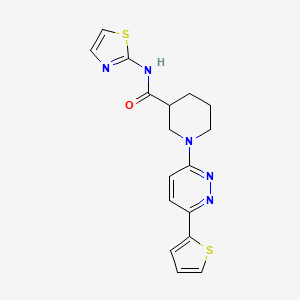
![2-(3-Fluoro-4-methoxyphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2366303.png)
![5-ethyl-N-(3-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2366304.png)
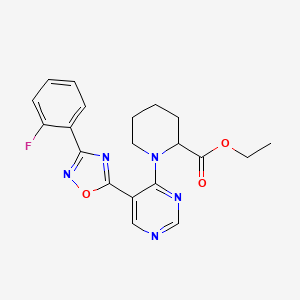
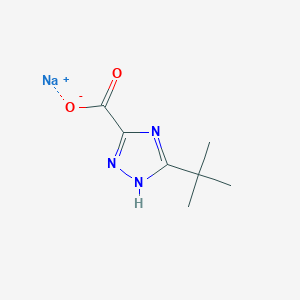

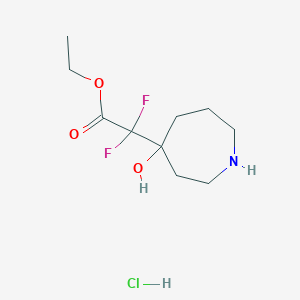
![N-benzyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2366314.png)
![5-amino-1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2366315.png)